

Physicochemical Properties of Trifluoromethoxy-Substituted Anisoles: A Technical Overview

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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)anisole

Cat. No.: B1351064

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the boiling and melting points of **2-(Trifluoromethoxy)anisole**. Despite a comprehensive search of available chemical databases and scientific literature, specific experimental data for the boiling and melting points of **2-(Trifluoromethoxy)anisole** could not be located. This suggests that these physical properties may not have been experimentally determined or publicly reported.

To provide a valuable resource for researchers in the field, this document instead presents the available data for structurally related isomers of trifluoromethoxy- and trifluoromethyl-substituted anisoles. Understanding the properties of these analogous compounds can offer insights into the expected physicochemical behavior of **2-(Trifluoromethoxy)anisole**. Furthermore, this guide details the standardized experimental protocols for determining boiling and melting points, equipping researchers with the methodologies to ascertain these values for novel compounds.

Comparative Physicochemical Data of Related Anisole Derivatives

The following table summarizes the reported boiling and melting points for several isomers and analogues of the target compound. These data are crucial for understanding the influence of substituent placement on the physical properties of the anisole core structure.

Compound Name	CAS Number	Molecular Formula	Boiling Point (°C)	Melting Point (°C)
2-Fluoro-5-(trifluoromethyl)anisole	261951-78-4	C ₈ H ₆ F ₄ O	164.8 at 760 mmHg[1]	Not available
4-(Trifluoromethoxy)anisole	710-18-9	C ₈ H ₇ F ₃ O ₂	164	Not available
2-(Trifluoromethoxy)aniline	1535-75-7	C ₇ H ₆ F ₃ NO	61-63 at 15 mmHg[2]	Not available
3,5-bis(Trifluoromethyl)anisole	349-60-0	C ₉ H ₆ F ₆ O	158 at 760 mmHg[3]	Not available
2-(Trifluoromethyl)anisole	16222-42-7	C ₈ H ₇ F ₃ O	Not available	Not available

Experimental Protocols for Boiling and Melting Point Determination

The determination of boiling and melting points are fundamental experimental procedures in chemical synthesis and analysis for the characterization and purity assessment of compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The capillary method is a common and straightforward technique for this determination.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)

- Capillary tubes (sealed at one end)
- Thermometer
- Sample of the solid compound, finely powdered and dry

Procedure:

- **Sample Preparation:** A small amount of the finely powdered, dry sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a column of 2-3 mm in height.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.
- **Purity Indication:** A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following micro-reflux method is suitable for small sample volumes.

Apparatus:

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer

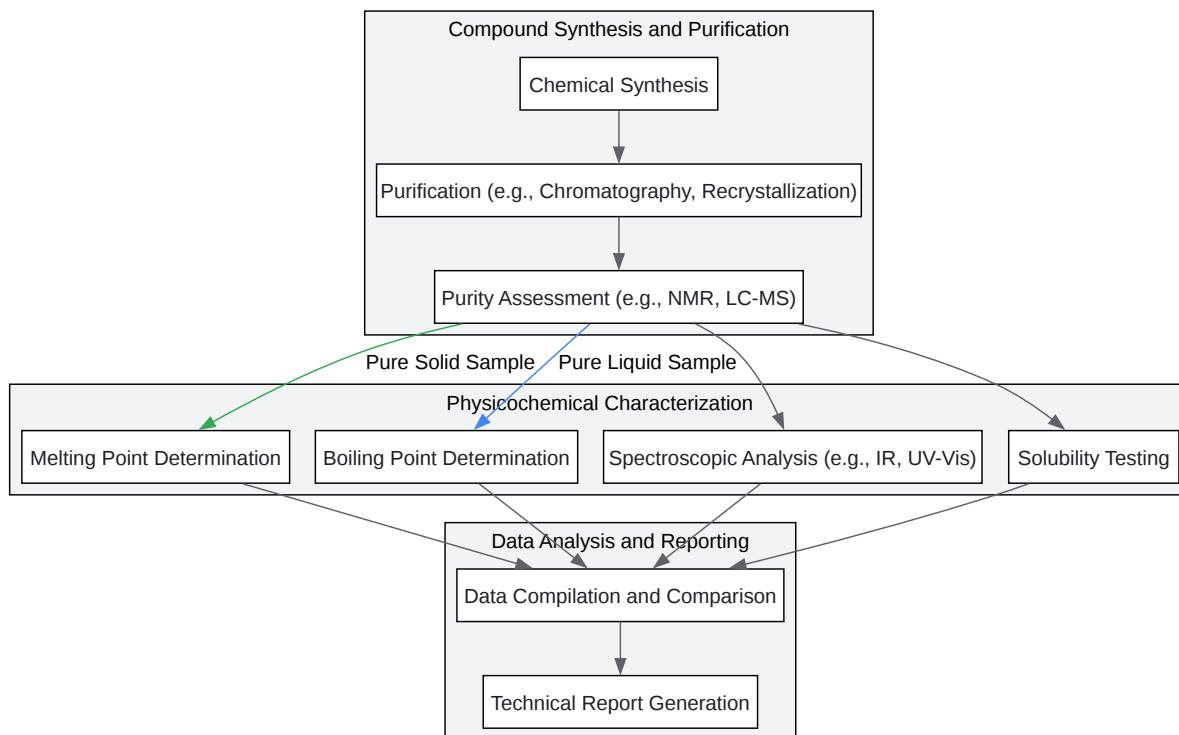
- Heating bath (e.g., oil bath or heating block)
- Stirrer

Procedure:

- **Sample Preparation:** A small volume (a few milliliters) of the liquid sample is placed in the small test tube.
- **Capillary Inversion:** A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.
- **Heating:** The test tube is immersed in a heating bath and heated gently. A stirrer should be used to ensure even heat distribution.
- **Observation of Bubbles:** As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion and expulsion of the air trapped inside. As the temperature approaches the boiling point, the bubbling will become more rapid and continuous as the vapor of the liquid displaces the remaining air.
- **Cooling and Boiling Point Reading:** Once a steady stream of bubbles is observed, the heating is stopped. As the apparatus cools, the bubbling will slow down and eventually stop. The liquid will then be drawn up into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. At this point, the vapor pressure of the substance is equal to the external pressure.

Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a newly synthesized chemical compound.



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Caption: Workflow for the determination of physicochemical properties.

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